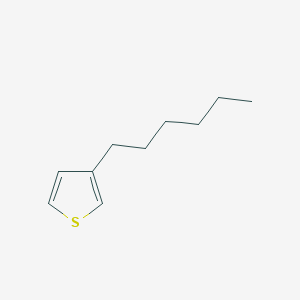













|
REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.Br[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]>C(Cl)(Cl)Cl>[CH2:8]([C:2]1[CH:6]=[CH:5][S:4][CH:3]=1)[CH2:9][CH2:10][CH2:11][CH2:12][CH3:13]
|


|
Name
|
Grignard reagent
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CSC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCCC
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
3-hexylthiophene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
ferric chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
bis(1,3-diphenylphosphino)propane nickel(II)chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for two hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
DISTILLATION
|
|
Details
|
The product was purified by fractional distillation under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
Polymerization of the monomer
|
|
Type
|
CUSTOM
|
|
Details
|
to precipitation
|
|
Type
|
FILTRATION
|
|
Details
|
The solid product was filtered
|
|
Type
|
WASH
|
|
Details
|
washed with NH4OH, water and methanol
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude polymer was dissolved in hot dichloromethane
|
|
Type
|
CUSTOM
|
|
Details
|
insoluble products were removed by filtration
|
|
Type
|
CUSTOM
|
|
Details
|
Low molecular products were removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling the filtrate
|
|
Type
|
ADDITION
|
|
Details
|
adding methanol
|
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried in a vacuum oven
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |